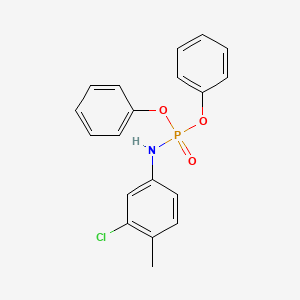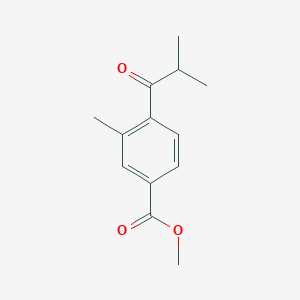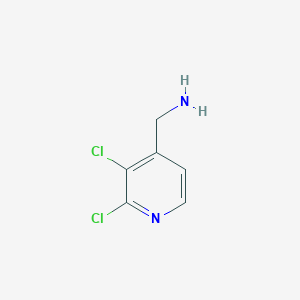
9-Phenylfluoren-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenylfluoren-9-amine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by a phenyl group attached to the 9th position of a fluorene ring, with an amine group also at the 9th position. This compound is particularly notable for its stability and ability to act as a protecting group in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 9-Phenylfluoren-9-amine may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenylfluoren-9-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield hydrofluorene derivatives.
Substitution: Common substitution reactions involve halogenation or nitration at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated phenylfluorenes.
Aplicaciones Científicas De Investigación
9-Phenylfluoren-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for nitrogen in enantiospecific synthesis to prevent racemization.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which 9-Phenylfluoren-9-amine exerts its effects is primarily through its role as a protecting group. It stabilizes the nitrogen atom in amino acid derivatives, preventing unwanted reactions and maintaining enantiopurity. This is achieved by shielding the α-proton from removal, thus preventing racemization .
Comparación Con Compuestos Similares
Fluorenylmethyloxycarbonyl (Fmoc): Another protecting group used in peptide synthesis.
Benzyl (Bn): Commonly used in organic synthesis for protecting alcohols and amines.
tert-Butyloxycarbonyl (Boc): Widely used in peptide synthesis for protecting amine groups.
Uniqueness: 9-Phenylfluoren-9-amine is unique due to its ability to prevent racemization in enantiospecific synthesis, which is a significant advantage over other protecting groups like Fmoc and Boc. Its stability and effectiveness in maintaining enantiopurity make it a valuable compound in various synthetic applications .
Propiedades
Número CAS |
6277-86-7 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
9-phenylfluoren-9-amine |
InChI |
InChI=1S/C19H15N/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,20H2 |
Clave InChI |
BAFVNIPRLVNQKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)




![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)




